

A Technical Guide to the Solubility of (-)-Dihydrocarvyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Dihydrocarvyl acetate

Cat. No.: B1587888

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Abstract

(-)-Dihydrocarvyl acetate, a monoterpene ester, is a compound of interest in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of **(-)-dihydrocarvyl acetate**, supported by comparative data from structurally analogous compounds. Furthermore, it outlines a detailed experimental protocol for solubility determination and presents a visual workflow to aid in experimental design.

Introduction to (-)-Dihydrocarvyl Acetate

(-)-Dihydrocarvyl acetate is a naturally occurring organic compound found in plants such as celery and spearmint.^{[1][2][3]} It is characterized by a sweet, floral, and slightly minty aroma.^{[1][3]} Structurally, it is the acetate ester of dihydrocarveol. Its physicochemical properties are crucial in determining its behavior in various solvent systems, a key consideration for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **(-)-dihydrocarvyl acetate** is presented in Table 1. These properties, particularly its molecular weight and estimated logP value, suggest a

lipophilic nature, indicating a higher affinity for non-polar organic solvents over polar ones like water.

Table 1: Physicochemical Properties of **(-)-Dihydrocarvyl Acetate**

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₀ O ₂	[4][5]
Molecular Weight	196.29 g/mol	[4]
Appearance	Clear colorless liquid	[1][3]
Boiling Point	232-234 °C	[1][2]
Density	0.947 g/mL at 20 °C	[1][2][6]
Refractive Index	n _{20/D} 1.459	[1][2]
logP (o/w)	3.724 (estimated)	[7]
Water Solubility	8.307 mg/L at 25 °C (estimated)	[7]
Qualitative Water Solubility	Slightly soluble	[4][7][8]
Qualitative Alcohol Solubility	Soluble	[4][7][8]

Solubility Profile

Direct quantitative solubility data for **(-)-dihydrocarvyl acetate** in a wide array of organic solvents is not readily available in the public domain. However, its solubility can be inferred from qualitative descriptions and by examining the solubility of structurally similar terpene acetates, such as menthyl acetate and bornyl acetate.

Qualitative Solubility of **(-)-Dihydrocarvyl Acetate**:

Multiple sources confirm that **(-)-dihydrocarvyl acetate** is "soluble in alcohol" and "slightly soluble in water".[4][7][8] This is consistent with its chemical structure, which contains a relatively large, non-polar terpene backbone and a polar acetate group.

Comparative Solubility of Analogous Compounds:

To provide a more detailed understanding, the solubility data for menthyl acetate, a structurally similar monoterpene acetate, is presented in Table 2. This data serves as a valuable proxy for estimating the solubility of **(-)-dihydrocarvyl acetate** in various organic solvents. The general trend observed is high solubility in a wide range of organic solvents, from polar protic solvents like ethanol to non-polar aprotic solvents like n-hexane.

Qualitative data for bornyl acetate further supports this trend, indicating it is "soluble in low polar organic solvents; soluble in ethanol, ether, most non-volatile oils and volatile oils" and only "slightly soluble in water".^[1]

Table 2: Quantitative Solubility of Menthyl Acetate in Various Organic Solvents at 25°C

Solvent	Solvent Type	Solubility (g/L)
Chloroform	Halogenated	2485.32
THF	Ether	1616.87
Dichloromethane	Halogenated	1599.0
1,4-Dioxane	Ether	1080.86
Cyclohexanone	Ketone	1026.03
Methanol	Alcohol (Polar Protic)	714.7
1,2-Dichloroethane	Halogenated	714.7
NMP	Amide	710.04
Isopropanol	Alcohol (Polar Protic)	688.37
Ethanol	Alcohol (Polar Protic)	661.83
tert-Butanol	Alcohol (Polar Protic)	661.08
Acetone	Ketone	601.48
DMF	Amide	554.76
n-Propanol	Alcohol (Polar Protic)	553.97
n-Hexanol	Alcohol (Polar Protic)	538.02
Acetonitrile	Nitrile	519.06
sec-Butanol	Alcohol (Polar Protic)	518.64
n-Butanol	Alcohol (Polar Protic)	487.19
DMSO	Sulfoxide	484.8
n-Butyl Acetate	Ester	483.24
2-Butanone	Ketone	472.27
2-Methoxyethanol	Ether/Alcohol	462.21
Isobutanol	Alcohol (Polar Protic)	457.73

MTBE	Ether	447.6
Isopentanol	Alcohol (Polar Protic)	425.22
Propionic Acid	Carboxylic Acid	417.6
Toluene	Aromatic Hydrocarbon	402.1
DMAc	Amide	399.18
Ethyl Acetate	Ester	396.02
Diethyl Ether	Ether	394.21
Methyl Acetate	Ester	386.01
Ethyl Formate	Ester	351.23
Tetrachloromethane	Halogenated	343.11
p-Xylene	Aromatic Hydrocarbon	334.42
n-Pentanol	Alcohol (Polar Protic)	307.41
2-Butoxyethanol	Ether/Alcohol	291.42
n-Pentyl Acetate	Ester	291.05
Cyclohexane	Alkane	281.31
n-Propyl Acetate	Ester	271.66
Isopropyl Acetate	Ester	267.3
m-Xylene	Aromatic Hydrocarbon	262.84
o-Xylene	Aromatic Hydrocarbon	260.7
MIBK	Ketone	250.93
n-Octanol	Alcohol (Polar Protic)	244.08
2-Ethoxyethanol	Ether/Alcohol	235.79
n-Heptanol	Alcohol (Polar Protic)	227.43
Isobutyl Acetate	Ester	218.86

Ethylbenzene	Aromatic Hydrocarbon	215.06
Propylene Glycol	Diol	175.42
Formamide	Amide	141.94
Formic Acid	Carboxylic Acid	113.32
n-Hexane	Alkane	109.78
Dimethyl Carbonate	Carbonate Ester	101.19
n-Heptane	Alkane	87.21
Ethylene Glycol	Diol	75.3
n-Octane	Alkane	34.62
Water	Polar Protic	0.95

Data for menthyl acetate obtained from Scent.vn[9].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of a compound such as **(-)-dihydrocarvyl acetate** in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

- **(-)-Dihydrocarvyl acetate** (solute)
- Selected organic solvent(s)
- Analytical balance (± 0.0001 g)
- Thermostatically controlled shaker or water bath
- Vials with screw caps
- Syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE)

- Pre-weighed evaporation dishes or vials
- Volumetric flasks and pipettes
- Oven or vacuum desiccator

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **(-)-dihydrocarvyl acetate** to a series of vials.
 - Accurately pipette a known volume of the desired organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the bottom of the vial confirms saturation.
- Sample Collection and Filtration:
 - Once equilibrated, carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
 - Attach a syringe filter to the pipette tip and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial.
- Solvent Evaporation:
 - Place the evaporation dishes in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of **(-)-dihydrocarvyl acetate**. Alternatively, use a vacuum desiccator at room temperature to evaporate the solvent.

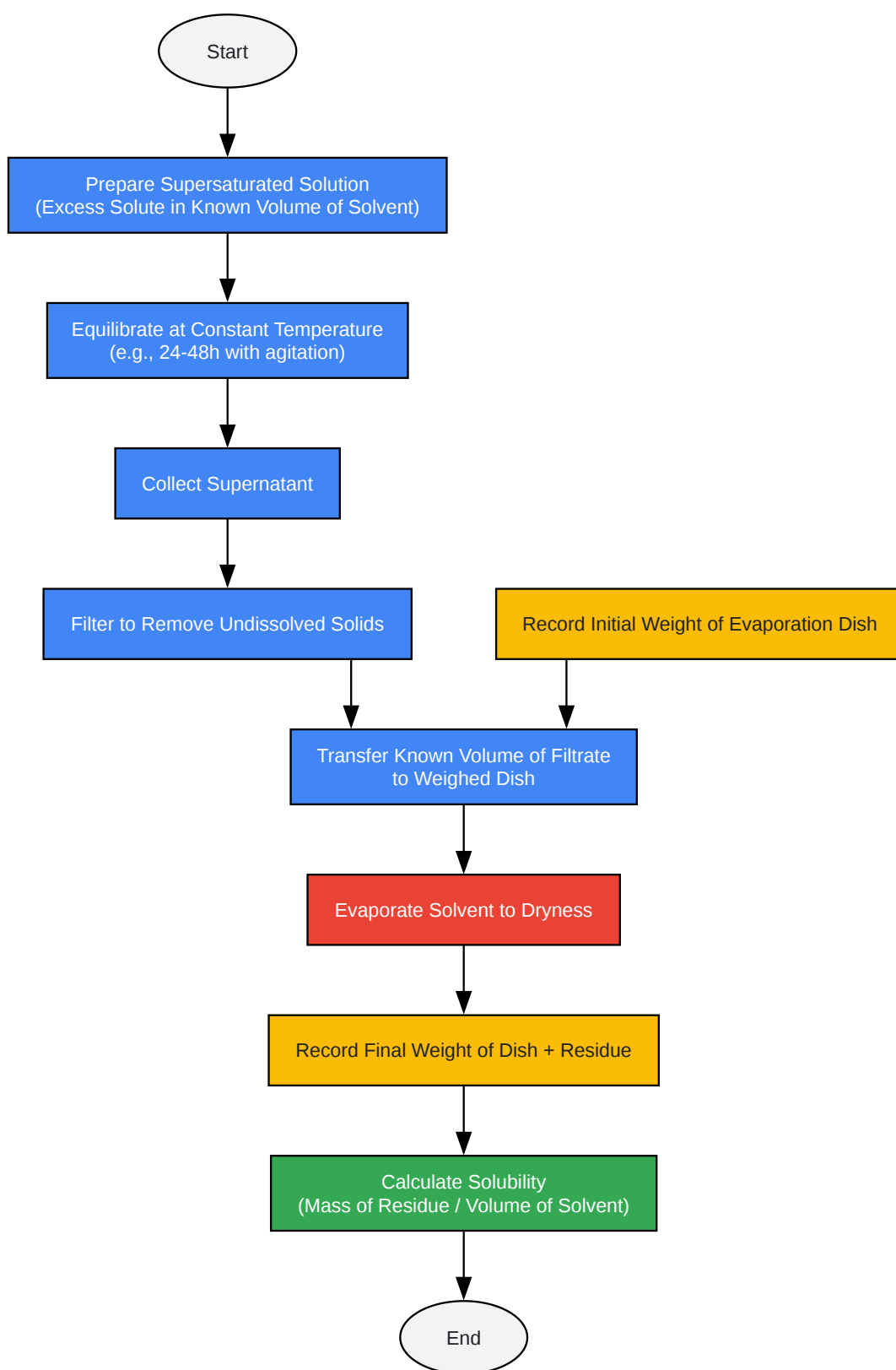
- Continue the evaporation process until a constant weight of the residue is achieved.
- Gravimetric Analysis and Calculation:
 - Accurately weigh the evaporation dish containing the dried residue of **(-)-dihydrocarvyl acetate**.
 - Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
 - The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

$$\text{Solubility (g/L)} = (\text{Mass of residue (g)}) / (\text{Volume of solvent used (L)})$$

- Data Reporting:
 - Repeat the experiment at least in triplicate to ensure accuracy and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.



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Experimental Workflow for Solubility Determination

Conclusion

While quantitative solubility data for **(-)-dihydrocarvyl acetate** in a broad range of organic solvents remains to be fully documented, a strong qualitative and comparative understanding has been established. The compound is readily soluble in alcohols and, by extension from its structural analogs, is expected to be highly soluble in a variety of other common organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This guide serves as a foundational resource for researchers and professionals working with **(-)-dihydrocarvyl acetate**, enabling more informed decisions in experimental design and process development.

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References

- 1. Bornyl acetate [chembk.com]
- 2. (-)-DIHYDROCARVYL ACETATE | 20777-49-5 [chemicalbook.com]
- 3. (-)-DIHYDROCARVYL ACETATE CAS#: 20777-49-5 [m.chemicalbook.com]
- 4. scent.vn [scent.vn]
- 5. Dihydrocarvyl acetate [webbook.nist.gov]
- 6. (-)-Dihydrocarvyl acetate | TargetMol [targetmol.com]
- 7. dihydrocarvyl acetate, 20777-49-5 [thegoodscentcompany.com]
- 8. Dihydrocarvyl acetate, (-)- | C₁₂H₂₀O₂ | CID 6553874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scent.vn [scent.vn]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of (-)-Dihydrocarvyl Acetate in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587888#solubility-of-dihydrocarvyl-acetate-in-different-organic-solvents]

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